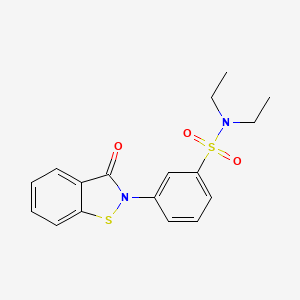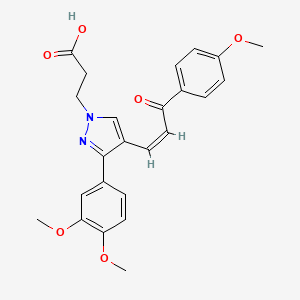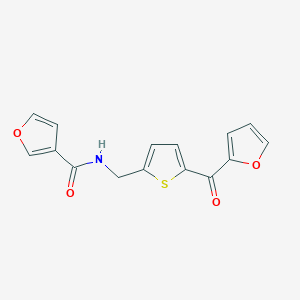
3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound with the empirical formula C12H9BrN2O and a molecular weight of 277.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can be represented by the SMILES string O=C(C1=CC=CC(Br)=C1)NC2=CN=CC=C2 . The InChI key for this compound is YBXUQVCTKPMFHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Synthesis and Biological Activities
The research in this area involves synthesizing various derivatives and analogs of "3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" to explore their biological activities, including insecticidal and fungicidal properties. For instance, a study describes the synthesis of novel compounds with potential fungicidal activities, highlighting their growth inhibitory rate against certain fungi, which could serve as new leading structures for fungicidal investigations (Zhang et al., 2019). Another research effort synthesized related compounds to evaluate their insecticidal and fungicidal activities, contributing to the development of new pesticides (Zhu et al., 2014).
Antimicrobial Activity
Compounds derived from "3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" have been studied for their antimicrobial properties. For example, research into pyrazole, pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives revealed their potential as antimicrobial agents, with specific derivatives showing promising activity against various microbial strains (Abunada et al., 2008).
Structural Studies
Structural analysis of derivatives provides insights into their chemical properties and potential applications. A study focused on the crystal structure of pyrazole-1-carboxamides, offering valuable information on their structural characteristics and potential for further chemical modifications (Llamas-Saiz et al., 1999).
Novel Synthetic Routes and Chemical Reactivity
Research also encompasses developing new synthetic methods and studying the reactivity of related compounds. This includes the synthesis of amino, pyridinium, and thiolato carbyne complexes, demonstrating the versatility of these compounds in synthesizing a wide range of derivatives with potential applications in materials science and catalysis (Cordiner et al., 2008).
Antiviral Activity
A notable study reported the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza virus, indicating potential therapeutic applications for treating viral infections (Hebishy et al., 2020).
Safety and Hazards
The safety information available indicates that 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
3-bromo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-14-5-1-3-12(9-14)17(23)22-11-15-16(21-8-7-20-15)13-4-2-6-19-10-13/h1-10H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSYKQGPEBLFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)


![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)

![5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2649731.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2649733.png)
![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)
![N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2649735.png)
![6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2649736.png)

![Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2649738.png)
